
4-Bromo-N-butyl-N-ethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-butyl-N-ethylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a bromine atom attached to the benzene ring and butyl and ethyl groups attached to the nitrogen atom. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-butyl-N-ethylaniline can be achieved through several methods. One common approach involves the bromination of N-butyl-N-ethylaniline. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the para position of the aniline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-N-butyl-N-ethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products Formed
Substitution: Formation of substituted anilines.
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Applications De Recherche Scientifique
4-Bromo-N-butyl-N-ethylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and enzymes.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Mécanisme D'action
The mechanism of action of 4-Bromo-N-butyl-N-ethylaniline involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the butyl and ethyl groups can influence the compound’s solubility and reactivity. The compound can act as a nucleophile or electrophile depending on the reaction conditions, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-N-ethylaniline
- 4-Bromo-N,N-diethylaniline
- 4-Bromo-N,N-dimethylaniline
Uniqueness
4-Bromo-N-butyl-N-ethylaniline is unique due to the presence of both butyl and ethyl groups attached to the nitrogen atom, which can influence its chemical reactivity and physical properties. This structural variation can lead to different reactivity patterns and applications compared to its similar compounds .
Propriétés
Numéro CAS |
917870-82-7 |
|---|---|
Formule moléculaire |
C12H18BrN |
Poids moléculaire |
256.18 g/mol |
Nom IUPAC |
4-bromo-N-butyl-N-ethylaniline |
InChI |
InChI=1S/C12H18BrN/c1-3-5-10-14(4-2)12-8-6-11(13)7-9-12/h6-9H,3-5,10H2,1-2H3 |
Clé InChI |
HCTGVTHCXRVMMW-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CC)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


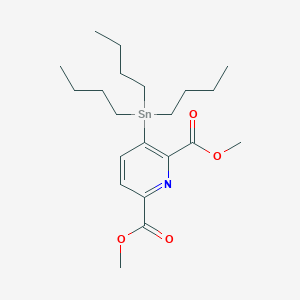
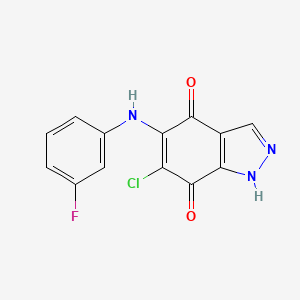
![1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene](/img/structure/B12611969.png)
![4-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12611982.png)
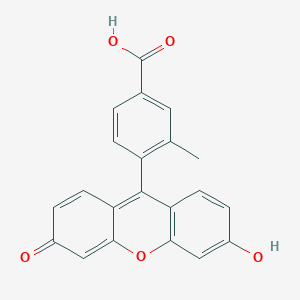
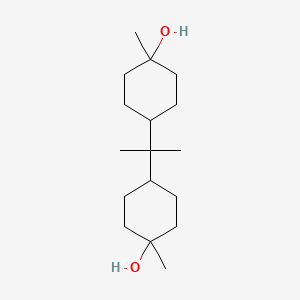
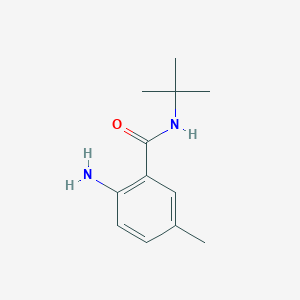
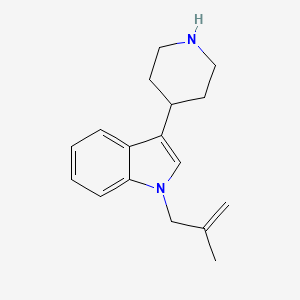

![(5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B12612007.png)
![N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine](/img/structure/B12612010.png)

![3-[2-(4-Methoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12612015.png)
![Hydrazine, [2-(ethenyloxy)ethyl]-](/img/structure/B12612051.png)
